1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-
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Overview
Description
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalenone core with a propenylidene bridge and two methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity . In medicinal applications, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds have a similar core structure but differ in their functional groups and applications.
4H-thiopyran-4-one, 2,6-bis(4-methoxyphenyl)-: This compound has a thiopyran core instead of a naphthalenone core, resulting in different reactivity and applications.
The uniqueness of 1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
548796-76-5 |
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Molecular Formula |
C27H22O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[3,3-bis(4-methoxyphenyl)prop-2-enylidene]naphthalen-1-one |
InChI |
InChI=1S/C27H22O3/c1-29-22-13-7-19(8-14-22)24(20-9-15-23(30-2)16-10-20)17-11-21-12-18-27(28)26-6-4-3-5-25(21)26/h3-18H,1-2H3 |
InChI Key |
JCSRJYZLRVLPOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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